

In-Depth Technical Guide to the Spectroscopic Data of Sinularolide E

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Compound of Interest

Compound Name: *Sinulatumolin E*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sinularolide E, a cembranoid diterpene isolated from the soft coral *Sinularia gibberosa*. Due to the likely misspelling in the original query, this document focuses on Sinularolide E, a compound of significant interest for its antineoplastic properties. This guide is intended to serve as a core resource for researchers in natural product chemistry, marine biology, and oncology drug development.

Introduction to Sinularolide E

Sinularolide E is a marine natural product belonging to the cembrane class of diterpenoids. These compounds, isolated from soft corals of the genus *Sinularia*, are known for their complex structures and diverse biological activities.^[1] Sinularolide E, specifically isolated from *Sinularia gibberosa*, has demonstrated notable antineoplastic activity, making it a person of interest for further investigation in cancer research.

Spectroscopic Data

While a specific peer-reviewed article containing a complete, tabulated set of ^1H and ^{13}C NMR data for Sinularolide E could not be located in the available literature, the following data for a closely related analogue, Sinularolide F, isolated from a Bornean *Sinularia* sp., is presented. This data provides a representative example of the spectroscopic characteristics of this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for Sinularolide F was acquired in Chloroform-d (CDCl_3) at 600 MHz for ^1H NMR and 150 MHz for ^{13}C NMR.

Table 1: ^1H and ^{13}C NMR Data for Sinularolide F in CDCl_3

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
1	84.4 (C)	
2	76.8 (CH)	4.35 (d, 8.3)
3	136.4 (C)	
4	128.6 (CH)	5.21 (d, 10.5)
5	39.5 (CH ₂)	2.35 (m), 2.25 (m)
6	120.0 (CH)	5.55 (dd, 16.5, 6.5)
7	130.5 (CH)	5.15 (d, 16.5)
8	142.4 (C)	
9	38.7 (CH ₂)	2.15 (m), 2.05 (m)
10	24.5 (CH ₂)	1.85 (m), 1.75 (m)
11	131.9 (C)	
12	125.1 (CH)	5.05 (br s)
13	40.1 (CH ₂)	2.20 (m), 2.10 (m)
14	25.8 (CH ₂)	1.95 (m), 1.85 (m)
15	170.2 (C)	
16	18.2 (CH ₃)	1.65 (s)
17	16.5 (CH ₃)	1.60 (s)
18	15.1 (CH ₃)	1.55 (s)
19	10.2 (CH ₃)	1.70 (s)
OAc	170.5 (C), 21.3 (CH ₃)	2.05 (s)

Data adapted from a study on bioactive cembranoids from a Bornean *Sinularia* sp.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the molecular formula of novel compounds. For cembranoids isolated from *Sinularia* species, HRESIMS analysis typically reveals the sodium adduct ion $[M+Na]^+$. For Sinularolide E, the molecular formula has been established as $C_{20}H_{28}O_4$.^[4]

Table 2: Mass Spectrometry Data for Sinularolide E

Ion	Calculated m/z	Observed m/z
$[M+Na]^+$	355.1885	Varies with experiment

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of cembranoid diterpenes from *Sinularia* species, based on published literature.

Isolation and Purification

- **Extraction:** The soft coral material is typically minced and extracted exhaustively with a solvent such as ethyl acetate (EtOAc) or a mixture of dichloromethane and methanol.
- **Fractionation:** The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.
- **Purification:** Fractions containing the compounds of interest are further purified using repeated column chromatography and/or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic Analysis

- **NMR Spectroscopy:** 1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer to determine the elemental composition of the molecule.

Antineoplastic Activity and Potential Signaling Pathway

Cembranoid diterpenes isolated from *Sinularia* species have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][5] While the specific signaling pathway for Sinularolide E's antineoplastic activity has not been fully elucidated, the general mechanism for many anticancer agents involves the induction of apoptosis (programmed cell death) in cancer cells.

Below is a generalized diagram illustrating a potential workflow for investigating the antineoplastic activity of a natural product like Sinularolide E.



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Experimental workflow for investigating the antineoplastic activity of Sinularolide E.

This workflow begins with the isolation and structural determination of the compound, followed by a series of in vitro assays to assess its cytotoxic and apoptotic effects on cancer cell lines. Subsequent molecular biology techniques, such as Western blotting, can then be used to identify the protein targets and elucidate the specific signaling pathway involved in its anticancer action.

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